3-[3-(Trifluoromethyl)phenyl]aniline
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]aniline is an organic compound with the molecular formula C7H6F3N. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether. This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-[3-(Trifluoromethyl)phenyl]aniline involves the reduction of 3-nitrotrifluorotoluene. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: It can be further reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro compounds and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
- 3-Aminobenzotrifluoride
- 4-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Comparison: 3-[3-(Trifluoromethyl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other trifluoromethyl-substituted anilines. The position of the trifluoromethyl group influences the compound’s electronic properties and its behavior in chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPUMRJVDKRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375333 |
Source
|
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400749-02-2 |
Source
|
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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